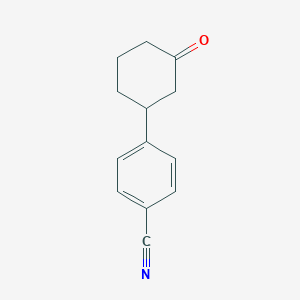

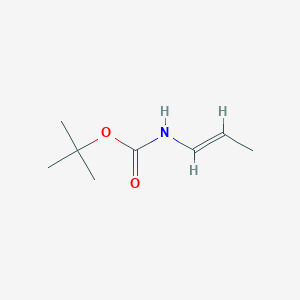

4-(3-Oxocyclohexyl)benzonitrile

説明

Synthesis Analysis

The synthesis of compounds related to 4-(3-Oxocyclohexyl)benzonitrile often involves intricate reactions to incorporate the cyclohexyl and benzonitrile groups effectively. Research by Li et al. (2008) discusses the rational design and synthesis of a related compound, demonstrating the complexity and precision required in crafting these molecules for specific functions, such as androgen receptor antagonism without phototoxicity, which may share relevance with the synthesis of 4-(3-Oxocyclohexyl)benzonitrile (Li et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-(3-Oxocyclohexyl)benzonitrile can be intricate, with the arrangement of atoms and functional groups playing a crucial role in their chemical behavior. Studies such as the one by Köhn and Hättig (2004) on the nature of the low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile offer insights into the molecular structure through computational and spectroscopic analysis, hinting at the structural intricacies that similar compounds may exhibit (Köhn & Hättig, 2004).

Chemical Reactions and Properties

The chemical reactions involving 4-(3-Oxocyclohexyl)benzonitrile derivatives can be diverse, ranging from cycloaddition reactions, as explored by Nitta et al. (1979), to more complex transformations. These studies shed light on the reactive nature and potential for creating novel structures and materials (Nitta et al., 1979).

Physical Properties Analysis

Investigating the physical properties of chemical compounds like 4-(3-Oxocyclohexyl)benzonitrile involves examining their phase behavior, melting points, solubility, and other relevant characteristics. Ahipa et al. (2014) provide an example with their study on luminescent compounds, which discusses liquid crystalline behavior and photophysical properties that could be analogous to those of 4-(3-Oxocyclohexyl)benzonitrile (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-(3-Oxocyclohexyl)benzonitrile, such as reactivity with other chemical species, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for understanding its behavior and utility in different contexts. For instance, the work by Domingo et al. (2006) on the cycloadditions of benzonitrile N-oxides offers insights into the chemical properties and reactivity patterns that might be relevant for 4-(3-Oxocyclohexyl)benzonitrile and its derivatives (Domingo et al., 2006).

科学的研究の応用

Battery Technology : 4-(Trifluoromethyl)-benzonitrile (4-TB) significantly enhances the cyclic stability and capacity retention in high voltage lithium-ion batteries, particularly in the LiNi 0.5 Mn 1.5 O 4 cathode. It reduces manganese dissolution and oxidation decomposition, contributing to improved battery performance (Huang et al., 2014).

Pharmaceuticals and Biomedical Research : Derivatives such as 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile exhibit significant bacterial inhibition, indicating potential as pharmaceutical agents due to their biological activities (Kiran et al., 2018).

Chemical Synthesis : A new NHC-catalyzed [4 + 2]-benzannulation protocol using benzonitrile frameworks is useful in synthesizing natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

Environmental Biodegradation : Fusarium solani strains can utilize benzonitrile as a sole carbon and nitrogen source, which plays a role in the biodegradation of certain nitrilic herbicides in the environment (Harper, 1977).

Material Science and Liquid Crystals : The pressure-volume isotherms of 4-(trans-4-pentylcyclohexyl)benzonitrile show a correlation with intermolecular potential energy, suggesting applications in material science and liquid crystal research (Ichimura et al., 1983).

Hair Growth and Sebum Control : Certain derivatives like (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile are potent androgen receptor antagonists, stimulating hair growth and reducing sebum production in animal models (Hu et al., 2007).

Corrosion Inhibition : Some benzonitrile derivatives serve as effective corrosion inhibitors for mild steel in acid medium, highlighting their utility in industrial applications (Chaouiki et al., 2018).

Photophysics and Photochemistry : Studies of 4-(N,N-Dimethylamino)benzonitrile reveal insights into photoexcitation and electron transfer processes, important in understanding photophysical and photochemical reactions (Kochman et al., 2015).

Safety and Hazards

特性

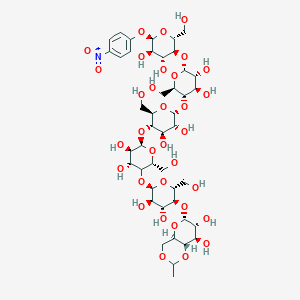

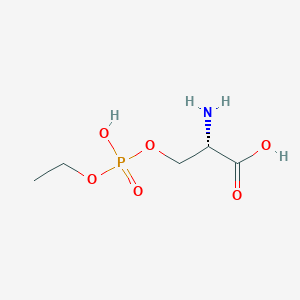

IUPAC Name |

4-(3-oxocyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h4-7,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERDBWDYWNZYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577717 | |

| Record name | 4-(3-Oxocyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Oxocyclohexyl)benzonitrile | |

CAS RN |

123732-09-2 | |

| Record name | 4-(3-Oxocyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)